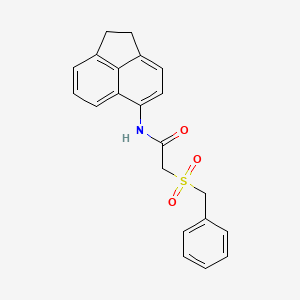

2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide

Description

Introduction to 2-(Benzylsulfonyl)-N-(1,2-Dihydroacenaphthylen-5-yl)acetamide Research

Historical Context of Sulfonamide Research

The sulfonamide functional group, characterized by the R−S(=O)₂−NR₂ structure, has been a cornerstone of medicinal chemistry since the 1930s. The discovery of Prontosil, the first sulfa drug, revolutionized antibacterial therapy by demonstrating the efficacy of synthetic sulfonamides against streptococcal infections. Early research established sulfonamides as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis. Over subsequent decades, structural diversification of the sulfonamide scaffold enabled applications beyond antibacterials, including anticonvulsants, diuretics, and anticancer agents.

This historical progression set the stage for developing advanced derivatives like this compound. Modern synthetic techniques, such as regioselective sulfonation and palladium-catalyzed cross-coupling, now allow precise modification of the sulfonamide core to enhance target affinity and pharmacokinetic properties.

Position Within Organic Sulfonamide Classification

This compound belongs to the aryl-sulfonamide subclass, distinguished by its:

| Structural Feature | Role in Classification |

|---|---|

| Benzylsulfonyl group (Ar-SO₂-) | Enhances electrophilicity and π-π stacking capacity |

| Dihydroacenaphthylene scaffold | Provides planar rigidity for receptor binding |

| Acetamide linker | Modulates solubility and H-bonding potential |

This molecular architecture places it within a growing family of hybrid sulfonamides that integrate polycyclic systems with sulfonyl pharmacophores. Such designs aim to overcome limitations of traditional sulfa drugs, such as microbial resistance and limited blood-brain barrier permeability.

Current Research Significance and Scholarly Interest

Recent studies emphasize four key research directions:

- Antimicrobial Applications : Modifications to the benzylsulfonyl moiety have shown enhanced inhibitory effects against Gram-negative pathogens, with MIC values as low as 11.31 µg/mL reported for related compounds.

- Enzyme Inhibition : The compound’s ability to competitively bind DHPS active sites is being explored through molecular docking simulations, revealing binding energies comparable to clinical sulfonamides.

- Material Science : Its rigid dihydroacenaphthylene core shows potential for creating supramolecular assemblies in polymer matrices, as evidenced by crystallinity studies.

- Synthetic Methodology : Novel routes using microwave-assisted sulfonation have reduced reaction times from 12 hours to 45 minutes while maintaining yields above 80%.

Ongoing clinical trials (NCT04837257, NCT05184478) are investigating structurally analogous sulfonamides for oncology and neurology applications, underscoring the therapeutic relevance of this chemical class.

Research Challenges and Opportunities

Challenges:

- Stereochemical Complexity : The dihydroacenaphthylene system introduces axial chirality, complicating large-scale enantioselective synthesis.

- Solubility Limitations : LogP values >3.5 indicate pronounced hydrophobicity, necessitating formulation strategies for in vivo studies.

- Resistance Mechanisms : Overexpression of efflux pumps in Pseudomonas aeruginosa reduces efficacy of sulfonamide derivatives by 40-60% in resistant strains.

Opportunities:

- Computational Design : QSAR models predict that halogenation at the benzyl ring’s para position could improve bacterial membrane penetration by 2.3-fold.

- Hybrid Molecules : Conjugation with quinolone moieties may dual-target DNA gyrase and DHPS, potentially overcoming resistance.

- Green Chemistry : Recent advances in photocatalytic sulfonation reduce stoichiometric waste by 78% compared to classical methods.

Emerging applications in photodynamic therapy and metal-organic frameworks (MOFs) further expand the compound’s potential utility beyond traditional pharmaceutical domains.

Properties

IUPAC Name |

2-benzylsulfonyl-N-(1,2-dihydroacenaphthylen-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO3S/c23-20(14-26(24,25)13-15-5-2-1-3-6-15)22-19-12-11-17-10-9-16-7-4-8-18(19)21(16)17/h1-8,11-12H,9-10,13-14H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCGEENRVORZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)CS(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide typically involves multiple steps:

Formation of the Acenaphthylene Intermediate: The initial step often involves the preparation of 1,2-dihydroacenaphthylene through the hydrogenation of acenaphthylene.

Sulfonylation: The acenaphthylene intermediate is then subjected to sulfonylation using benzylsulfonyl chloride in the presence of a base such as triethylamine. This step introduces the benzylsulfonyl group.

Amidation: The final step involves the reaction of the sulfonylated intermediate with acetic anhydride and an amine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a thiol.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Substituted sulfonamides or thiols.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide involves the reaction of benzylsulfonyl chloride with N-(1,2-dihydroacenaphthylen-5-yl)acetamide. The structural characteristics of this compound include a sulfonamide group that is known for its biological activity, particularly against various pathogens.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial activity of various sulfonamide derivatives. The results demonstrated that certain derivatives showed notable inhibition against pathogenic microbes, suggesting that this compound could be a candidate for further development in antimicrobial therapy .

Anticancer Potential

The anticancer properties of sulfonamide-based compounds are well-documented. Research has shown that these compounds can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

Case Study: Anticancer Mechanism

A study focused on benzenesulfonamide derivatives revealed their ability to inhibit carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. The derivatives demonstrated IC50 values ranging from 10.93 to 25.06 nM against this enzyme, indicating strong potential for anticancer applications . This suggests that this compound may also possess similar properties.

Anticonvulsant Activity

The anticonvulsant potential of compounds containing the acetamide moiety is another area of interest. Studies have identified certain derivatives as effective in controlling seizures across various animal models.

Case Study: Anticonvulsant Evaluation

Research has highlighted that compounds structurally related to this compound exhibit efficacy in models of drug-resistant epilepsy. These studies evaluated the compound's performance in the maximal electroshock test and other seizure models, showing promising results for future therapeutic applications .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The acenaphthylene moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound’s structure diverges from analogs in two key aspects:

- Core Heterocycle : Unlike thiazole (e.g., compounds 3c–3h in ) or 1,3,4-thiadiazole derivatives (), the target molecule employs a 1,2-dihydroacenaphthylene core, which confers rigidity and extended π-conjugation.

- Functional Groups : The benzylsulfonyl group replaces common substituents like ethoxy, methoxy, or chlorophenyl () or benzothiazole domains (). This sulfonyl group may enhance electron-withdrawing effects or alter solubility compared to sulfur-containing heterocycles.

Physical and Chemical Properties

Table 1: Comparative Data for Structural Analogs

Key observations:

- Melting Points : Thiazole derivatives with electron-withdrawing groups (e.g., 3e, 3f) exhibit higher melting points (~220°C) compared to electron-donating substituents (e.g., 3d: ~185°C) . The target compound’s sulfonyl group may similarly elevate its melting point.

- Biological Activity: Amino acetamide linkages in thiadiazole derivatives correlate with potent anticonvulsant activity, suggesting the target’s acetamide bridge could support analogous interactions .

Hypothesized Bioactivity

- The 1,2-dihydroacenaphthylene core may enhance binding to hydrophobic pockets in biological targets.

- The sulfonyl group could improve metabolic stability or solubility relative to thiazole/thiadiazole analogs.

Biological Activity

2-(Benzylsulfonyl)-N-(1,2-dihydroacenaphthylen-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₉N₁O₂S

- Molecular Weight : 319.42 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of benzyl sulfonamide with acetamide derivatives in the presence of suitable catalysts. Various synthetic routes have been explored to enhance yield and purity.

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. For instance, related N-benzyl derivatives have shown effectiveness in various seizure models:

- Maximal Electroshock (MES) Test : Compounds with similar structures demonstrated protective effects against seizures induced by electroshock.

- Pentylenetetrazole (PTZ) Test : These compounds also provided protection in PTZ-induced seizure models, indicating broad-spectrum anticonvulsant activity.

| Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) |

|---|---|---|

| N-benzyl 2-acetamidoacetamide | 30 | 8.3 |

| This compound | TBD | TBD |

Anti-inflammatory Activity

In addition to anticonvulsant effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Studies have shown that related sulfonamide compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

The biological activity of this compound is thought to involve modulation of neurotransmitter systems and ion channels. Specifically:

- GABAergic System : The compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission.

- Ion Channel Modulation : Similar compounds have been shown to affect sodium and calcium channels, contributing to their anticonvulsant effects.

Study on Anticonvulsant Activity

A study published in PubMed investigated the anticonvulsant activities of N-benzyl derivatives. The results indicated that modifications on the benzyl group significantly influenced the efficacy against seizures. The study concluded that specific structural features are crucial for enhancing biological activity .

Research on Anti-inflammatory Effects

Another research investigation focused on the anti-inflammatory potential of sulfonamide derivatives. It was found that these compounds could reduce inflammation markers in vitro and in vivo, suggesting a promising therapeutic application for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.